molecular formula C22H24N2O3 B5964690 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline

2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline

Cat. No. B5964690
M. Wt: 364.4 g/mol
InChI Key: QZRUQLFKCIDMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as DMQX, belongs to the family of quinoline derivatives and has been found to possess unique properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the activation of the receptor by glutamate, which in turn inhibits the influx of calcium ions into the neuron and the subsequent initiation of downstream signaling pathways. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The inhibition of NMDA receptor activity by 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, it has been found to reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and cognition. 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has also been shown to decrease the expression of certain genes that are involved in the development of neuronal plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively manipulate the activity of this receptor without affecting other signaling pathways. However, one limitation of using 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline is its relatively short duration of action, which may require frequent administration in certain experimental protocols.

Future Directions

There are several potential future directions for the study of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline. One area of interest is the development of new drugs based on the structure of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline that can selectively target different subtypes of glutamate receptors. Another direction is the investigation of the role of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in the regulation of synaptic plasticity and its potential therapeutic applications in neurological disorders such as depression and schizophrenia. Finally, the use of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline involves a multistep process that starts with the condensation of 2-methoxyphenethylamine with 2-nitrobenzaldehyde to form the intermediate compound, 2-(2-nitrophenyl)-2-methoxyethylamine. This intermediate is then reduced to the corresponding amine, which is subsequently condensed with 4-methyl-8-methoxyquinoline-2-carboxylic acid to yield 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline.

Scientific Research Applications

2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has also been shown to inhibit the activity of the kainate receptor, which is another type of glutamate receptor that plays a role in the regulation of synaptic transmission.

properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-8-methoxy-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-10-21(23-22-17(14)6-5-7-18(22)25-2)24-9-8-15-11-19(26-3)20(27-4)12-16(15)13-24/h5-7,10-12H,8-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRUQLFKCIDMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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